molecular formula C16H21N5 B1399172 (4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine CAS No. 1361111-73-0

(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine

Cat. No. B1399172
M. Wt: 283.37 g/mol
InChI Key: YOHMWZMDAIAJRB-UHFFFAOYSA-N
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Description

(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine, or 4,6-DMPP, is a heterocyclic compound that has recently been the focus of scientific research. It is an organic compound that is composed of two fused pyrimidine rings, as well as two fused pyrrolidine rings. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave Irradiative Synthesis : (4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine derivatives have been synthesized using microwave irradiative cyclocondensation, showing potential for more efficient chemical synthesis methods (Deohate & Palaspagar, 2020).

  • Stability and Structure Analysis : Studies on similar pyrimidinaminides, focusing on the stabilization effects based on substitution patterns and reaction conditions, provide insights into the chemical properties and stability of related compounds (Schmidt, 2002).

  • Complex Formation and Electronic Structure : Investigations into the formation of hydrogen-bonded structures in related pyrimidin-amine compounds contribute to the understanding of intermolecular interactions and electronic structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Biological and Pharmacological Research

properties

IUPAC Name

4,6-dimethyl-N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-10-7-11(2)20-16(19-10)21-13-8-12(3)18-15(9-13)14-5-4-6-17-14/h7-9,14,17H,4-6H2,1-3H3,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHMWZMDAIAJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=NC(=C2)C)C3CCCN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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